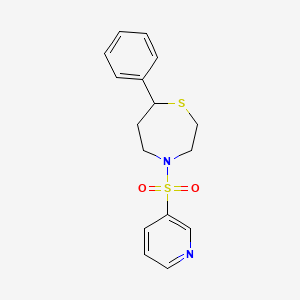

(2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

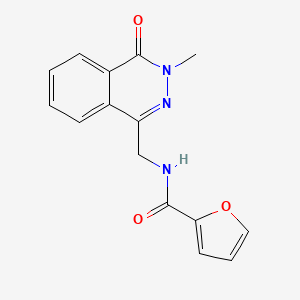

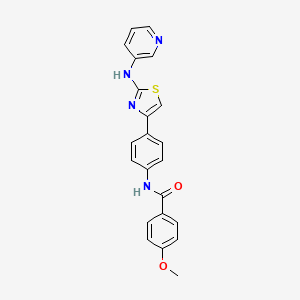

(2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is also known as AZD-9164 and belongs to the class of azetidinone-containing molecules. The compound has shown potential in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

Wissenschaftliche Forschungsanwendungen

Cholesterol Absorption Inhibition

A study highlighted the discovery of a compound structurally similar to (2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone, specifically SCH 58235. This compound was designed as a potent, orally active inhibitor of cholesterol absorption, showcasing potential in lowering total plasma cholesterol in animal models (Rosenblum et al., 1998).

Radiolabelling and Imaging

Another study focused on the synthesis and in vivo evaluation of a compound similar in structure for potential use as a SPECT tracer for the serotonin 5-HT2A receptor. This research demonstrated the utility of such compounds in radiolabelling for brain imaging applications (Blanckaert et al., 2007).

Antitumor Activity

The synthesis and biological evaluation of compounds structurally related to (2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone have been explored for their potential antitumor activity. A particular focus was on their inhibitory effects on cancer cell proliferation (Tang & Fu, 2018).

Catalytic Asymmetric Addition

A study explored the use of enantiopure azetidine derivatives, closely related to the compound , for catalytic asymmetric addition in organic synthesis. This research demonstrates the utility of such compounds in facilitating highly selective chemical reactions (Wang et al., 2008).

Drug Disposition Studies

Research on a compound with a similar chemical structure, GDC-0973, investigated its disposition in preclinical species and its relationship to efficacy in animal models. This study provides insights into the pharmacokinetics and pharmacodynamics of such compounds (Choo et al., 2012).

Wirkmechanismus

Target of Action

The primary target of (2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is the serine hydrolase monoacylglycerol lipase (MAGL) . MAGL is the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .

Mode of Action

(2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone inhibits MAGL in a competitive mode with respect to the 2-AG substrate . This inhibition leads to an elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors CB1 and CB2 .

Biochemical Pathways

The inhibition of 2-AG degradation by (2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone affects the endocannabinoid system. This system plays a crucial role in various physiological processes, including mood regulation, appetite, pain sensation, and inflammation . By inhibiting MAGL, the compound indirectly leads to CB1 occupancy by raising 2-AG levels .

Pharmacokinetics

It is known that the compound binds to magl in a time- and dose-dependent manner

Result of Action

The action of (2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone results in significant increases in 2-AG and norepinephrine levels . In vivo, the compound exhibits antinociceptive efficacy in models of inflammatory and neuropathic pain . It is also noted that the compound can produce neuropathic antinociception without inducing hippocampal synaptic depression or decreasing electroencephalogram gamma power .

Eigenschaften

IUPAC Name |

(2-fluorophenyl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO3S/c1-10(2)9-20(18,19)11-7-16(8-11)14(17)12-5-3-4-6-13(12)15/h3-6,10-11H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGYPUIEQHVXHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluorophenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[1-(4-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2514852.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2514860.png)

![Methyl N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2514863.png)

![3,4-dichloro-N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B2514867.png)

![5-Oxaspiro[3.4]octan-7-one](/img/structure/B2514870.png)

![N-([2,2'-bifuran]-5-ylmethyl)thiophene-3-carboxamide](/img/structure/B2514872.png)